molecular formula C10H13ClN2: HCl<br>C10H14Cl2N2 B010369 Chlordimeform hydrochloride CAS No. 19750-95-9

Chlordimeform hydrochloride

Cat. No.: B010369
CAS No.: 19750-95-9
M. Wt: 233.13 g/mol
InChI Key: WZFNZVJGDCKNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlordimeform hydrochloride is a chemical compound with the molecular formula C10H13ClN2·HCl. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as an acaricide and insecticide, effective against a variety of mites and insects. It has been widely used in agriculture to protect crops from pests.

Mechanism of Action

Target of Action

Chlordimeform hydrochloride is a broad-spectrum acaricide that primarily targets mites and ticks . It also has activity against eggs and early instars of some Lepidoptera insects . The compound appears to interfere with the amine-mediated control of nervous and endocrine systems .

Mode of Action

This compound exhibits a complex mechanism of action, eliciting a variety of unusual biochemical and pharmacological responses . It has shown little activity on cholinergic transmission, although a decrease in acetylcholine reception sensitivity has been observed in frog muscle preparations . Chlordimeform has been shown to be an effective uncoupler of oxidative phosphorylation and inhibitor of electron transport . It acts as a direct depressant on cardiac and vascular muscle, inducing a hypotensive state in dogs .

Biochemical Pathways

This compound and its major metabolites have been shown to affect DNA, RNA, and protein synthesis . It has been suggested that the increase in biogenetic amines resulting from inhibition of monoamine oxidase (MAO) activity by chlordimeform and its metabolites may be a factor in expressing the complex mode of action . Rats treated with chlordimeform accumulated serotonin and norepinephrine in the brain .

Pharmacokinetics

This compound is moderately soluble in water and highly soluble in many organic solvents .

Result of Action

The substance may cause effects on the nervous system, resulting in impaired functions . It is moderately toxic to mammals and is a neurotoxin . It has a high potential for bio-concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It was once used on a wide variety of crops to control mites and other insects . Its use has ceased, and its registration has been withdrawn in most countries due to its potential carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlordimeform hydrochloride can be synthesized through the reaction of N,N-dimethylformamide with 4-chloro-2-methylaniline in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Chlordimeform hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Various oxidation products depending on the reaction conditions.

    Reduction: Amine derivatives of this compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chlordimeform hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.

    Medicine: Investigated for its potential therapeutic effects and its mechanism of action on the nervous system.

    Industry: Utilized in the development of pest control products and as a model compound in environmental studies.

Comparison with Similar Compounds

Chlordimeform hydrochloride is unique in its mode of action and selectivity towards certain pests. Similar compounds include:

    Amitraz: Another acaricide with a similar mechanism of action but different chemical structure.

    Formetanate hydrochloride: Shares some structural similarities but differs in its specific applications and efficacy.

    Diazinon: An organophosphate insecticide with a different mode of action but used for similar purposes.

This compound stands out due to its specific targeting of amine-mediated pathways and its effectiveness against resistant pest populations .

Properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNZVJGDCKNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044811
Record name Chlordimeform hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water at 20 °C: good
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 8.03
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00003
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

19750-95-9
Record name Chlordimeform hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19750-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlordimeform hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlordimeform hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlordimeform hydrochloride
Reactant of Route 3
Reactant of Route 3
Chlordimeform hydrochloride
Reactant of Route 4
Reactant of Route 4
Chlordimeform hydrochloride
Reactant of Route 5
Reactant of Route 5
Chlordimeform hydrochloride
Reactant of Route 6
Reactant of Route 6
Chlordimeform hydrochloride
Customer
Q & A

Q1: What pests are effectively controlled by Chlordimeform hydrochloride, and what alternative insecticides are mentioned in the research?

A1: Research indicates that this compound effectively controls pests such as the cabbage looper (Trichoplusia ni), imported cabbageworm (Pieris rapae) [], and the diamondback moth (Plutella xylostella) []. The papers also investigate its efficacy against tomato fruitworm (Heliothis zea) [] and Phyllonorycter crataegella []. Alternative insecticides studied for comparison include Bacillus thuringiensis (various formulations), acephate, methomyl, carbaryl, leptophos, endosulfan, and oxamyl [, , , ].

Q2: What is the mechanism of action of this compound against insects?

A2: While the provided research focuses on application and efficacy, it does not delve into the specific biochemical mechanism of action of this compound. Further research beyond these papers is needed to answer this question.

Q3: Did combining this compound with other insecticides improve pest control?

A3: Yes, studies showed that combining this compound with Bacillus thuringiensis at lower concentrations provided effective protection against cabbage loopers and imported cabbageworms, surpassing the efficacy of either ingredient alone at those concentrations []. This suggests a synergistic effect between the two compounds.

Q4: Were there any negative effects observed when using this compound?

A4: One study found that adding foam to a Bacillus thuringiensis spray containing this compound, while not improving plant protection, caused foliage damage []. This suggests potential phytotoxicity under certain application methods.

Q5: Are there any specific formulation challenges related to this compound?

A5: While not extensively discussed, one study compared different formulations of this compound. It found that emulsifiable concentrate formulations provided better plant protection and tended to reduce cabbage looper populations more effectively than soluble powder formulations []. This highlights the influence of formulation on the insecticide's efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.